![molecular formula C18H22N2O3S B5174738 N-(4-{[(4-sec-butylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5174738.png)
N-(4-{[(4-sec-butylphenyl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-sec-butylphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system and other physiological processes. In
Wirkmechanismus
BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and other physiological processes. By increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and other beneficial effects, BAY 41-2272 can help to improve cardiovascular function and reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects, including the promotion of vasodilation, the inhibition of platelet aggregation, and the reduction of inflammation and fibrosis. It has also been shown to have potential neuroprotective effects and to improve cognitive function in animal models. However, more research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BAY 41-2272 in lab experiments is its well-characterized mechanism of action and its ability to selectively target sGC. This makes it a useful tool for studying the role of cGMP signaling in a range of physiological processes. However, one limitation of using BAY 41-2272 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BAY 41-2272 and related compounds. One area of interest is the potential use of sGC stimulators in the treatment of cardiovascular disease and other conditions. Another area of interest is the development of more potent and selective sGC stimulators with improved pharmacokinetic properties. Finally, there is growing interest in the use of sGC stimulators as tools for studying the role of cGMP signaling in the brain and other tissues.
Synthesemethoden
The synthesis of BAY 41-2272 involves several steps, beginning with the reaction of 4-sec-butylphenylamine with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-nitrophenylacetic acid to form the desired compound, which is subsequently reduced to the final product using a palladium-catalyzed hydrogenation reaction. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications in a range of cardiovascular and other physiological conditions. It has been shown to have beneficial effects on blood pressure, vascular function, and platelet aggregation, as well as potential anti-inflammatory and anti-fibrotic effects. In addition, BAY 41-2272 has been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other conditions.
Eigenschaften
IUPAC Name |
N-[4-[(4-butan-2-ylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-13(2)15-5-7-17(8-6-15)20-24(22,23)18-11-9-16(10-12-18)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZBKKZCSRIQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.